molecular formula C9H20ClN B6271809 1-cyclohexylpropan-2-amine hydrochloride CAS No. 5471-54-5

1-cyclohexylpropan-2-amine hydrochloride

Cat. No.: B6271809
CAS No.: 5471-54-5
M. Wt: 177.7
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Description

1-cyclohexylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.7. The purity is usually 95.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXNTFHIFWDWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50981936
Record name 1-Cyclohexylpropan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5471-54-5, 64011-62-7
Record name Cyclohexaneethanamine, α-methyl-, hydrochloride (1:1)
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Record name Cyclohexaneethylamine, alpha-methyl-, hydrochloride, (+-)-
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Record name 1-Cyclohexylpropan-2-amine--hydrogen chloride (1/1)
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Contextualization Within Amine Chemistry and Derivatives

1-Cyclohexylpropan-2-amine (B1281608) hydrochloride is a primary amine, characterized by a cyclohexyl group attached to a propan-2-amine structure. Its hydrochloride salt form enhances its stability and water solubility, making it a convenient reagent in various chemical transformations. As a derivative of cyclohexylamine (B46788), it shares some structural similarities but is distinguished by the propyl group, which imparts unique physical and chemical properties.

The amine functional group is a key reactive center, capable of undergoing a variety of chemical reactions. These include oxidation to form corresponding imines or nitriles, and reduction to yield secondary or tertiary amines. Furthermore, the amine group can act as a nucleophile in substitution reactions, enabling the introduction of the cyclohexylpropyl moiety into larger molecular frameworks.

Significance in Chemical Synthesis and Research Endeavors

In the realm of chemical synthesis, 1-cyclohexylpropan-2-amine (B1281608) serves as a valuable intermediate. Its structure is incorporated into more complex molecules, particularly in the development of novel compounds for pharmaceutical and agrochemical research.

Several synthetic routes to 1-cyclohexylpropan-2-amine have been explored in academic literature. A common method involves the reduction of 1-cyclohexylpropan-2-one. This transformation can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Another approach is reductive amination, which offers a direct pathway to the amine from the corresponding ketone. The synthesis often requires careful optimization of reaction conditions, such as solvent, temperature, and catalyst, to maximize yield and purity. For instance, purification of the hydrochloride salt can be achieved through recrystallization.

Stereochemical Considerations and Enantiomeric Purity in Research

Strategies for Asymmetric Synthesis of this compound

Achieving enantiopurity is a critical aspect of the synthesis of many chiral compounds. For this compound, this is accomplished through several key asymmetric strategies.

The development of chiral catalysts is paramount for enantioselective synthesis, enabling the direct formation of a desired enantiomer. While specific catalysts for the direct asymmetric synthesis of 1-cyclohexylpropan-2-amine are not extensively detailed in the provided results, the principles of enantioselective synthesis using chiral catalysts are well-established. For instance, chiral palladium catalysts have been successfully employed in the enantioselective synthesis of various N-C axially chiral compounds. nih.gov These reactions often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of such catalysts for the specific synthesis of 1-cyclohexylpropan-2-amine would be a significant advancement.

Diastereoselective synthesis offers an alternative route to enantiomerically pure compounds. This approach involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated. For amines like 1-cyclohexylpropan-2-amine, a common method is the use of a chiral acid to form diastereomeric salts. libretexts.orglibretexts.org For example, a racemic mixture of an amine can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to produce a mixture of diastereomeric salts. libretexts.orglibretexts.org These salts can then be separated by methods like fractional crystallization. libretexts.orglibretexts.org Subsequent treatment with a base regenerates the enantiomerically pure amine. libretexts.orglibretexts.org

A notable development in this area is the use of PEGylated resolving agents, which can lead to efficient separation through temperature-assisted phase transition of the diastereomeric complexes. nih.gov This method has shown success in resolving various racemic amines with good yields and high enantiomeric excess. nih.gov

Classical resolution of racemic mixtures remains a widely used technique, especially on an industrial scale. rsc.org This process relies on the formation of diastereomeric pairs, which can be separated by physical means. libretexts.orglibretexts.org The efficiency of this separation can often be enhanced by repeated crystallization until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer. libretexts.orglibretexts.org

Resolution TechniqueDescriptionKey Features
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation. libretexts.orglibretexts.orgWidely applicable, particularly for industrial scale. rsc.org
PEGylated Resolving Agents Utilizes temperature-assisted phase transition of diastereomeric complexes for separation. nih.govEfficient, with potential for resolving agent recovery and reuse. nih.gov
Kinetic Resolution Involves the differential reaction of enantiomers with a chiral catalyst or reagent.Can provide high enantiomeric excess.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the interconversion of functional groups.

The formation of the amine group in 1-cyclohexylpropan-2-amine often involves the reduction of a suitable precursor. A common and effective method is reductive amination. youtube.comlibretexts.org This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.comlibretexts.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.comlibretexts.org Sodium cyanoborohydride is often preferred as it is less reactive and more selective for the imine over the carbonyl group. youtube.com

Another important route to amines is the reduction of nitriles. youtube.com The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

Nucleophilic substitution reactions are fundamental to constructing the carbon skeleton and introducing the amine functionality in the cyclohexylpropane framework. libretexts.org A common strategy involves the reaction of an alkyl halide with a nitrogen nucleophile. libretexts.orgyoutube.com However, using simple ammonia can lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines. libretexts.org

To circumvent this issue, the Gabriel synthesis offers a more controlled method for preparing primary amines. libretexts.orglibretexts.org This method utilizes the phthalimide (B116566) anion as a surrogate for ammonia. The phthalimide anion undergoes nucleophilic substitution with an alkyl halide, and subsequent hydrolysis yields the primary amine. libretexts.orglibretexts.org Another approach to avoid over-alkylation is the use of sodium azide (B81097) (NaN₃) as the nucleophile, followed by reduction of the resulting alkyl azide to the amine. libretexts.orgmasterorganicchemistry.com

ReactionDescriptionReagents
Reductive Amination Conversion of a ketone or aldehyde to an amine. youtube.comlibretexts.orgAmmonia/amine, reducing agent (e.g., NaBH₃CN, H₂/catalyst). youtube.com
Nitrile Reduction Reduction of a nitrile to a primary amine. youtube.comLiAlH₄. youtube.com
Gabriel Synthesis Synthesis of a primary amine from an alkyl halide. libretexts.orglibretexts.orgPhthalimide, base, alkyl halide, followed by hydrolysis. libretexts.orglibretexts.org
Azide Reduction Two-step synthesis of a primary amine from an alkyl halide. libretexts.orgmasterorganicchemistry.comNaN₃, followed by a reducing agent (e.g., LiAlH₄). libretexts.orgmasterorganicchemistry.com

Oxidation Pathways for Analogous Structures

The oxidation of secondary amines analogous to 1-cyclohexylpropan-2-amine can lead to a variety of products, primarily ketones, oximes, and nitrones, depending on the oxidant and reaction conditions. The presence of both a cyclohexyl ring and a secondary amine function offers multiple sites for oxidative transformation.

Research into the oxidation of structurally similar compounds, such as cyclohexylamine (B46788), provides insight into potential pathways. The aerobic oxidative transformation of cyclohexylamines to cyclohexanone (B45756) oximes is a significant process, often utilized in the industrial production of ε-caprolactam. acs.org This transformation can be achieved with high efficiency using molecular oxygen in the presence of catalyst systems like tungsten oxide/alumina (WO₃/Al₂O₃) combined with 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). acs.orgnih.gov The mechanism for this type of oxidation is proposed to initiate with a rapid electron transfer from the amine to DPPH, followed by a proton transfer to generate an α-aminoalkyl radical. This radical intermediate then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide, which is subsequently converted to the oxime by the tungsten-based catalyst. acs.orgnih.gov

Biocatalytic methods also offer selective oxidation pathways. Cyclohexylamine oxidase (CHAO), a flavoprotein from Brevibacterium oxydans, catalyzes the oxidation of cyclohexylamine to cyclohexanone. canada.ca This enzyme has been shown to be effective for the kinetic resolution of various racemic amines, selectively oxidizing the (S)-enantiomer to the corresponding ketone while leaving the (R)-enantiomer. canada.ca Studies on N-alkylputrescines have shown that secondary amines like N-ethyl-, N-propyl-, and N-butylputrescine are oxidized by diamine oxidases to the corresponding aminoaldehydes. core.ac.uk In the case of secondary amines, aerobic oxidation can also yield the corresponding nitrones. acs.org

The table below summarizes various catalytic systems used for the oxidation of amines analogous to 1-cyclohexylpropan-2-amine.

Catalyst SystemSubstrate ExamplePrimary ProductReference
WO₃/Al₂O₃ and DPPH with O₂CyclohexylamineCyclohexanone Oxime acs.orgnih.govthieme-connect.com
Cyclohexylamine Oxidase (CHAO)Racemic α-Alkyl Aryl AminesKetone (from S-enantiomer) canada.ca
Pea Seedling Diamine OxidaseN-PropylputrescineAminoaldehyde core.ac.uk
Chemoenzymatic (Lipase/Peracid)BenzylaminesOxime rsc.org

These findings suggest that the oxidation of 1-cyclohexylpropan-2-amine could similarly yield 1-cyclohexylpropan-2-one or the corresponding oxime, 1-cyclohexylpropan-2-one oxime, depending on the chosen catalytic system.

Reaction Mechanisms and Kinetic Studies in Synthesis

The most prevalent and efficient method for synthesizing secondary amines like 1-cyclohexylpropan-2-amine is reductive amination. wikipedia.orgharvard.edu This process involves the reaction of a carbonyl compound, in this case, 1-cyclohexylpropan-2-one, with an amine source (such as ammonia to form the primary amine first, which is then alkylated, or directly with a primary amine) in the presence of a reducing agent. wikipedia.orgorganic-chemistry.org The reaction is a cornerstone of amine synthesis due to its versatility and the frequent ability to perform it as a one-pot procedure, which is favorable in green chemistry. wikipedia.orgnih.gov

The mechanism of reductive amination proceeds in two main stages: wikipedia.orgyoutube.com

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions (typically pH 4-5), which are optimal for this step, the hemiaminal undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). nih.govmasterorganicchemistry.com The presence of an acid co-catalyst can drive the reaction forward by facilitating the formation of the iminium intermediate, making this pathway thermodynamically preferred. nih.gov

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a hydride-reducing agent. chemistrysteps.com

The kinetics of the reaction are critically dependent on several factors. The pH of the medium is crucial; while mild acidity catalyzes imine formation, a solution that is too acidic will protonate the amine nucleophile, rendering it non-reactive. masterorganicchemistry.com The choice of reducing agent is also key. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would reduce the starting ketone before imine formation could occur. chemistrysteps.com Milder reducing agents are preferred, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices because they are stable in mildly acidic conditions and selectively reduce the protonated imine/iminium ion much faster than the starting ketone. harvard.edumasterorganicchemistry.com

Computational and kinetic studies have shown that solvent choice also plays a significant role. Coordinating solvents like water can lower the activation barrier for the initial nucleophilic addition. nih.gov The table below outlines key factors influencing the kinetics of reductive amination.

FactorInfluence on ReactionMechanismReference
pH Optimal around 4-5Catalyzes dehydration of hemiaminal; avoids excessive protonation of amine nucleophile. nih.govmasterorganicchemistry.com
Reducing Agent Selective for iminium ionMilder agents (e.g., NaBH₃CN) do not significantly reduce the carbonyl precursor at the reaction pH. harvard.edumasterorganicchemistry.com
Solvent Can lower activation energyExplicit water coordination can facilitate nucleophilic addition and stabilize intermediates. nih.gov
Co-catalyst Drives equilibriumAcid co-catalysts promote the formation of the iminium intermediate, making the pathway thermodynamically favorable. nih.gov

Derivatization Strategies for Research Applications

Direct analysis of aliphatic amines like 1-cyclohexylpropan-2-amine by methods such as high-performance liquid chromatography (HPLC) with UV detection can be challenging due to their lack of a strong chromophore. nih.gov To overcome this, pre-column derivatization is a widely employed strategy to enhance detectability and improve chromatographic properties for analysis by HPLC or mass spectrometry (MS). researchgate.netddtjournal.com This involves reacting the amine with a tagging reagent to introduce a specific functional group.

The goal of derivatization is to attach a moiety that is either strongly UV-absorbing, fluorescent, or readily ionizable for MS detection. ddtjournal.com For secondary amines, several classes of reagents are effective.

Sulfonyl Chlorides: Reagents like dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) and 2-naphthalenesulfonyl chloride (NSCl) react with primary and secondary amines to form stable sulfonamides. nih.govddtjournal.com These derivatives are highly fluorescent and possess a readily ionizable group (the dimethylamino moiety in dansyl chloride), making them suitable for both fluorescence detection and LC-MS analysis. ddtjournal.com

Aldehydes: Chemical tags such as 4-nitrobenzaldehyde (B150856) or pentafluorobenzaldehyde (B1199891) can be used to derivatize surface amine groups for analysis by time-of-flight secondary ion mass spectrometry (TOF-SIMS). acs.org

Acyl Chlorides: Derivatization with acyl chlorides containing a tertiary amine provides high proton affinity, which significantly increases the signal response in electrospray ionization mass spectrometry (ESI-MS). nih.gov

The choice of derivatizing agent depends on the analytical technique being used. The following table summarizes common reagents for amine derivatization.

Derivatizing AgentTarget FunctionalityAnalytical MethodAdvantageReference
Dansyl ChloridePrimary/Secondary AminesHPLC-Fluorescence, LC-MSAdds a fluorescent and ionizable group. ddtjournal.com
2-Naphthalenesulfonyl Chloride (NSCl)Secondary AminesHPLC-UVAdds a strong chromophore for UV detection at 254 nm. nih.gov
4-NitrobenzaldehydeSurface Amine GroupsTOF-SIMSProvides characteristic molecular secondary ions for quantification. acs.org
Acyl Chlorides (with tertiary amine)Amines, HydroxylsLC-ESI-MSIncreases proton affinity and ESI signal response. nih.gov

The functionalization of 1-cyclohexylpropan-2-amine is a critical step for its use in the development of research probes, such as in bioconjugation to proteins, peptides, or other macromolecules. A widely used and effective strategy for this purpose is the reaction of the amine with an N-hydroxysuccinimide (NHS) ester. nih.govwikipedia.org

NHS esters are "active esters" that react readily with primary and secondary amines under mild, typically aqueous, conditions (pH 6-9) to form a stable amide bond. nih.govwikipedia.org This reaction, known as aminolysis, is a cornerstone of bioconjugation chemistry. The molecule of interest (e.g., a fluorophore, a biotin (B1667282) tag, or a linker for surface attachment) is first equipped with a carboxylic acid, which is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The resulting NHS-ester is stable enough to be isolated and then used to react with the amine group of a target molecule like 1-cyclohexylpropan-2-amine. wikipedia.org

A key consideration in this process is the competition between the desired aminolysis reaction and the hydrolysis of the NHS ester, where the ester reacts with water to regenerate the original carboxylic acid. nih.gov This competing reaction can reduce the efficiency of the conjugation. The rate of hydrolysis increases with pH, so reaction conditions must be carefully optimized. nih.gov

The use of heterobifunctional crosslinkers containing an NHS ester at one end and a different reactive group (e.g., a maleimide) at the other allows for the sequential and specific conjugation of two different types of molecules, further expanding the utility of amine functionalization in probe development.

The table below lists common reagents for the functionalization of amines for conjugation purposes.

Functionalization ReagentReactive GroupBond FormedApplicationReference
N-Hydroxysuccinimide (NHS) EstersPrimary/Secondary AminesAmideCovalent coupling to proteins, peptides, surfaces. nih.govwikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carboxylic Acids (to activate for amine coupling)AmideForms active ester intermediate with NHS for amine reaction. wikipedia.org
3,3'-Dithiobis(succinimidyl) propionate (B1217596) (DSP)Primary AminesAmideCrosslinker for immobilizing proteins on gold surfaces. nih.gov

Chromatographic and Mass Spectrometric Analysis for Purity and Identity Confirmation

Chromatographic techniques coupled with mass spectrometry are indispensable for separating components of a mixture and for confirming the molecular weight and identity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org For a volatile compound like 1-cyclohexylpropan-2-amine, GC-MS is an ideal technique for purity assessment and identification.

In a typical GC-MS method, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, as well as its molecular weight.

Method development for 1-cyclohexylpropan-2-amine would involve optimizing parameters such as the GC column type (e.g., a non-polar or mid-polar column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate to achieve good separation and peak shape. unodc.org The mass spectrometer settings, including the ionization mode (typically electron ionization for GC-MS) and scan range, would also be optimized. unodc.org Derivatization of the amine group, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can sometimes be employed to improve its chromatographic behavior and sensitivity. scholars.direct

Table 3: Illustrative GC-MS Method Parameters

Parameter Setting
GC Column 5% Phenyl/95% Methyl Silicone (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Oven Program Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for analyzing complex mixtures or for compounds that are not sufficiently volatile or stable for GC-MS. nih.govnih.gov In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. nih.gov

For the analysis of this compound, a reversed-phase LC method would likely be developed. This would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

The mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would detect the protonated molecule [M+H]⁺ of 1-cyclohexylpropan-2-amine. nih.gov LC-MS is highly sensitive and can be used to quantify the compound in complex matrices. researchgate.net Advanced techniques like tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of the parent ion. researchgate.net

Table 4: Illustrative LC-MS Method Parameters

Parameter Setting
LC Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
MS Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of this compound. These methods offer high resolution and sensitivity, making them suitable for analyzing the compound in various matrices.

Method development for primary amines like 1-cyclohexylpropan-2-amine often involves derivatization to enhance UV detection. However, direct analysis is also possible using specific columns and mobile phases. For instance, a C18 column is commonly employed with a gradient elution of acetonitrile and water to achieve separation. chromatographyonline.com To optimize the analysis, parameters such as the mobile phase composition, flow rate, and column temperature are meticulously adjusted. For complex samples, a C8 column with a stronger organic modifier like tetrahydrofuran (B95107) in the mobile phase can be effective in eliminating matrix effects and ensuring a single, well-defined peak for the amine. chromatographyonline.com

UPLC, a refinement of HPLC, utilizes smaller particle-sized columns (typically <2 µm) and higher pressures to provide even faster and more efficient separations. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of transitioning from an HPLC to a UPLC method would involve adapting the gradient, flow rate, and injection volume to the smaller column dimensions to achieve enhanced resolution and reduced run times. Several pharmaceutical and chemical suppliers indicate the availability of UPLC data for this compound, suggesting its use in quality control. bldpharm.com

The following table summarizes typical chromatographic conditions that can be adapted for the analysis of this compound based on methods for similar primary amines.

Table 1: Illustrative HPLC and UPLC Parameters for Primary Amine Analysis

Parameter HPLC UPLC
Column C18 or C8, 3-5 µm particle size C18 or C8, <2 µm particle size
Mobile Phase A Water (often with a buffer) Water (often with a buffer)
Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol
Gradient Optimized for separation Steeper gradient for faster runs
Flow Rate 1.0 - 2.0 mL/min 0.2 - 0.6 mL/min

| Detector | UV (after derivatization) or MS | UV (after derivatization) or MS |

Solid-State Characterization and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability.

X-Ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the crystal structure of compounds like this compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the arrangement of atoms in the crystal lattice can be elucidated. This technique is fundamental in identifying different polymorphic forms of a substance, which are crystalline structures of the same compound that differ in their molecular packing. mdpi.com

Different polymorphs can exhibit distinct physicochemical properties. mdpi.com For Nα-aroyl-N-aryl-phenylalanine amides (AAPs), a class of compounds with potential antimycobacterial properties, both X-ray and electron diffraction have been used to identify and characterize two different polymorphic forms. mdpi.com While specific XRD data for this compound is not widely published, the methodology would involve irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the specific crystalline form. Any variation in the peak positions or intensities would indicate the presence of a different polymorph or a mixture of forms. mdpi.com

Thermal Analysis Techniques for Crystalline Forms

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are crucial for investigating the crystalline forms and thermal stability of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify melting points, glass transitions, and solid-solid phase transitions, which are characteristic of different polymorphic forms. For example, a study on a pseudopolymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid (IEPA) utilized DSC to confirm the existence of different crystalline forms. researchgate.net The thermogram of one form showed a distinct endothermic event at 70 °C, corresponding to a structural rearrangement. researchgate.net

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates by identifying mass loss at specific temperatures corresponding to the removal of solvent molecules. researchgate.net In the study of the IEPA pseudopolymorph, TG analysis revealed a two-step mass loss, with the initial loss attributed to the removal of water of crystallization. researchgate.net

The following table outlines the application of these thermal analysis techniques in the characterization of crystalline compounds.

Table 2: Application of Thermal Analysis in Crystalline Form Characterization

Technique Information Obtained Relevance to this compound
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, phase transitions, polymorphism Determination of melting point and identification of potential polymorphic transitions.

| Thermogravimetry (TG) | Thermal stability, decomposition temperature, presence of solvates/hydrates | Assessment of thermal stability and detection of any bound solvent or water molecules in the crystal structure. |

Iv. Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like 1-cyclohexylpropan-2-amine (B1281608) hydrochloride and in studying its interactions with its environment. The presence of the cyclohexyl ring and the rotatable bonds in the propane (B168953) chain suggests a rich conformational isomerism. However, no specific MD simulation studies have been published that detail the conformational preferences or intermolecular interactions of this compound. Such simulations could provide insights into how the molecule behaves in different solvents or how it might interact with biological macromolecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters, such as NMR and IR spectra, through computational methods is a powerful tool for structural elucidation. While experimental spectroscopic data may exist, there are no published studies that correlate this with theoretically predicted spectra for 1-cyclohexylpropan-2-amine hydrochloride. This type of validation is crucial for confirming the accuracy of the computational models and for a more robust interpretation of experimental results.

In Silico Modeling of Chemical Pathways and Selectivity

In silico modeling can be used to predict potential metabolic pathways or to understand the selectivity of chemical reactions involving a particular compound. For this compound, there is no available research that models its potential chemical transformations or explores the factors governing the selectivity of its reactions.

V. Preclinical Research Methodologies and Pharmacological Investigations Non Clinical Focus

Development of In Vitro Pharmacological Assays

In vitro assays are crucial for characterizing the pharmacological profile of a compound in a controlled, non-living system. These studies provide initial insights into how a substance might interact with biological targets at a molecular level.

These findings suggest that a research plan for 1-cyclohexylpropan-2-amine (B1281608) hydrochloride would likely involve screening its binding affinity against a panel of adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C) and monoamine transporter-associated receptors like TAAR1, using tissues or cell lines from non-human species such as rats or mice.

Enzyme inhibition assays are performed to understand a compound's potential to interfere with enzymatic activity, which can be a primary mechanism of action or a source of drug-drug interactions. For a compound like 1-cyclohexylpropan-2-amine hydrochloride, with its structural similarities to sympathomimetic amines, investigating its effect on enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO-A and MAO-B), would be a key area of research.

Although specific enzyme inhibition data for this compound is scarce, the known pharmacology of related compounds suggests that such studies would be a standard part of its preclinical evaluation. These assays would typically use purified enzymes or cell lysates from non-human sources to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50).

In Silico Modeling of Biological Interactions and Target Prediction

In silico methods use computer simulations to predict the biological activity and potential targets of a compound based on its chemical structure. nih.govjapsonline.com These computational approaches can significantly streamline the drug discovery process by prioritizing compounds for further experimental testing. nih.gov For this compound, in silico modeling could predict its binding affinity to various receptors and transporters, as well as its potential for off-target effects.

By comparing the three-dimensional structure of this compound with databases of known ligands for various biological targets, it is possible to generate a list of potential interacting proteins. For instance, its structural similarity to propylhexedrine (B1218579) suggests that in silico models would likely predict interactions with adrenergic receptors and monoamine transporters. nih.govwikipedia.org

Metabolic Fate Studies in Non-Human Biological Systems

Understanding the metabolic fate of a compound is a critical component of preclinical research, as it helps to identify active metabolites and potential pathways of elimination.

In vitro metabolic stability assays are conducted to assess how quickly a compound is metabolized by liver enzymes. nih.gov These studies typically utilize liver microsomes or hepatocytes from non-human species like rats, mice, or guinea pigs. nih.gov

Studies on the in vitro metabolism of propylhexedrine in guinea pig and rabbit liver preparations have identified several metabolites. The primary metabolic pathways include N-demethylation to norpropylhexedrine, hydroxylation of the cyclohexyl ring, and N-oxidation. tandfonline.com These findings provide a strong basis for designing similar studies for this compound.

A typical in vitro metabolism study for this compound would involve incubating the compound with liver microsomes from different species and analyzing the samples at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Table 1: Potential Metabolites of 1-Cyclohexylpropan-2-amine based on Propylhexedrine Metabolism

Parent CompoundPotential MetaboliteMetabolic Reaction
1-Cyclohexylpropan-2-amineNorpropylhexedrineN-dealkylation
1-Cyclohexylpropan-2-amineHydroxy-1-cyclohexylpropan-2-amineRing Hydroxylation
1-Cyclohexylpropan-2-amineN-Oxide of 1-cyclohexylpropan-2-amineN-Oxidation

This table is illustrative and based on the known metabolism of the structurally similar compound, propylhexedrine.

In silico tools can predict the likely metabolic pathways of a compound based on its chemical structure and known metabolic reactions. news-medical.netnih.gov These programs can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. For this compound, in silico models would likely predict hydroxylation of the cyclohexyl ring and potential N-dealkylation, consistent with the experimental findings for propylhexedrine. tandfonline.com These predictions help guide the design of in vitro and in vivo metabolism studies and aid in the identification of metabolites observed in experimental samples. news-medical.net

Analytical Method Development for Preclinical Samples and Bioanalysis

The quantitative determination of a drug and its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for pharmacokinetic and pharmacodynamic studies. This process is known as bioanalysis. No specific, validated bioanalytical methods have been published for the express purpose of quantifying this compound as a primary analyte in preclinical samples.

Development and validation of a bioanalytical method would typically adhere to guidelines from regulatory bodies and involve:

Sample Preparation: Techniques to extract the analyte from the complex biological matrix and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Chromatographic Separation: Usually performed with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the analyte from other components in the prepared sample.

Detection: Mass Spectrometry (MS), often in tandem (MS/MS), is the most common detection method due to its high sensitivity and selectivity.

Method Validation: A rigorous process to demonstrate that the analytical method is accurate, precise, selective, sensitive, reproducible, and stable for its intended use. Validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, long-term).

Given the amine structure of this compound, a common approach would be the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Vi. Applications in Chemical Research and As a Synthetic Intermediate

Role in Pharmaceutical Impurity Profiling and Reference Standard Development

In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a mandatory part of the drug development and manufacturing process. researchgate.netijprajournal.com 1-cyclohexylpropan-2-amine (B1281608) is recognized as a process impurity or related compound in the synthesis of other pharmaceutical agents, such as amphetamine and its derivatives like propylhexedrine (B1218579). clearsynth.comgoogle.com Consequently, its hydrochloride salt is essential as a certified reference standard.

Chemical Identifiers for 1-Cyclohexylpropan-2-amine
Systematic Name 1-cyclohexylpropan-2-amine
Synonyms (±)-2-Amino-1-cyclohexylpropane, Norpropylhexedrine, Perhydroamphetamine
CAS Number 54704-34-6 (base)
CAS Number 5471-54-5 (hydrochloride)
Molecular Formula C₉H₁₉N (base)
Data sourced from multiple references. clearsynth.com

The development of robust analytical methods is a prerequisite for reliable impurity detection. 1-cyclohexylpropan-2-amine hydrochloride is used as a reference material during the development and validation of these methods, typically employing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). clearsynth.com Analysts use the known standard to:

Establish Specificity: Confirm that the analytical method can distinguish the impurity from the main API and other potential impurities.

Determine Sensitivity: Define the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the impurity.

Validate Accuracy and Precision: Spike the API with known amounts of the impurity standard to ensure the method can accurately and consistently measure its concentration.

This process is a critical component of submissions for Abbreviated New Drug Applications (ANDAs). clearsynth.com

Once an analytical method is validated, it is implemented in routine Quality Control (QC) testing of manufactured drug batches. clearsynth.com In the commercial production of APIs where 1-cyclohexylpropan-2-amine is a potential impurity, QC laboratories use the hydrochloride reference standard to:

Perform Limit Tests: Ensure that the level of 1-cyclohexylpropan-2-amine in the final product does not exceed the safety thresholds established during toxicological studies and set by regulatory bodies.

Monitor Process Control: Track impurity levels from batch to batch, which can indicate the consistency and stability of the manufacturing process. An unexpected increase in this impurity could signal a deviation in a reaction step, such as in the synthesis of propylhexedrine or related compounds. google.com

Utility in the Synthesis of Complex Organic Molecules

Beyond its role in analytics, 1-cyclohexylpropan-2-amine is a valuable synthetic intermediate. As a primary amine with a chiral center and a bulky cycloaliphatic group, it offers unique structural features for organic synthesis.

The biological activity of many pharmaceutical drugs is highly dependent on their stereochemistry. enamine.net Chiral amines are fundamental building blocks used to introduce specific stereocenters into a target molecule, a practice central to modern drug discovery. sigmaaldrich.comnih.gov 1-cyclohexylpropan-2-amine exists as two distinct enantiomers, (S) and (R), which can be isolated or synthesized selectively. nih.govnih.govfda.gov These enantiomerically pure forms can be used as starting materials to construct complex chiral drugs, ensuring that only the desired, biologically active stereoisomer is produced. The use of such chiral building blocks is often more efficient than resolving a racemic mixture at a later stage of a complex synthesis. enamine.netportico.org

Enantiomers of 1-Cyclohexylpropan-2-amine
Enantiomer (2S)-1-cyclohexylpropan-2-amine
CAS Number 5913-12-2
SMILES CC@@HN
Enantiomer (2R)-1-cyclohexylpropan-2-amine
CAS Number 58448-36-3
SMILES CC@HN
Data sourced from multiple references. nih.govnih.govfda.gov

In early-phase drug discovery, researchers often create large "libraries" of related compounds to screen for biological activity against a specific target. The primary amine group in 1-cyclohexylpropan-2-amine is a versatile functional handle that can undergo a wide array of chemical transformations. This reactivity allows it to serve as a scaffold for generating diverse sets of molecules. For example, it can be readily used in reactions such as:

Acylation: Reaction with various acyl chlorides or carboxylic acids to form a library of amides.

Reductive Amination: Reaction with different aldehydes or ketones to produce a range of secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Each new derivative possesses the core cyclohexylpropane structure but with modified properties, which is ideal for structure-activity relationship (SAR) studies.

Research Tool in Mechanistic Studies and Probe Design

The structural similarity of 1-cyclohexylpropan-2-amine to sympathomimetic amines like propylhexedrine and amphetamine lends it potential utility as a tool in pharmacological research. wikipedia.orgnih.gov While not used therapeutically, it can serve as a reference compound or a molecular scaffold in studies aimed at understanding how these drugs work.

For instance, it could be used as a negative control or a comparator molecule in binding assays for monoamine transporters to elucidate the specific structural features required for receptor interaction and activity. nih.govdrugbank.com Furthermore, its structure could be modified to create a molecular probe. By attaching a reporter group, such as a fluorescent tag or a radioactive isotope, to the amine, researchers could design a tool to visualize or quantify the distribution and binding of this class of compounds within biological systems, aiding in the study of their targets and mechanisms of action.

Patent Landscape and Innovations in Synthesis and Application

The patent landscape surrounding this compound, also known by synonyms such as norpropylhexedrine and perhydroamphetamine, reflects its significance as a synthetic intermediate and its relation to the pharmacologically active compound propylhexedrine. While direct patents for this compound are less common, its synthetic routes and applications are often embedded within patents for its N-methylated analog, propylhexedrine, and other related compounds.

A foundational patent in this area is U.S. Patent 2,454,746, granted to Glenn E. Ullyot in 1948 and assigned to Smith, Kline & French Laboratories. google.com This patent, while primarily focused on β-cyclohexylalkylamines like propylhexedrine for their vasoconstrictive properties, lays the groundwork for the synthesis of this class of compounds. The described synthesis involves the reaction of a cyclohexylacetone (B95054) with an appropriate amine. For propylhexedrine, this involves N-methylformamide followed by hydrolysis. google.com An analogous route using ammonia (B1221849) instead of methylamine (B109427) would yield 1-cyclohexylpropan-2-amine.

Innovations in the synthesis of related structures, which can be applied to 1-cyclohexylpropan-2-amine, are detailed in various patents. For instance, methods for the preparation of amphetamines from phenylpropanolamines, as described in U.S. Patent 6,399,828 B1, involve the hydrogenation of an O-acylated phenylpropanolamine salt. Current time information in Washington, DC, US. This highlights a potential synthetic pathway where a corresponding cyclohexyl derivative could be used as a starting material.

The use of 1-cyclohexylpropan-2-amine as a building block in the synthesis of more complex molecules is another area of patented innovation. It is recognized as a key intermediate in the production of certain pharmaceuticals. For example, its stereoisomers, such as (2S)-1-cyclohexylpropan-2-amine, are valuable in the asymmetric synthesis of other active pharmaceutical ingredients.

The table below summarizes key patent information related to the synthesis and application of 1-cyclohexylpropan-2-amine and closely related compounds.

Patent / ApplicationAssignee / InventorKey Innovations and Applications
US 2,454,746 Smith, Kline & French Laboratories / Glenn E. UllyotFoundational patent for β-cyclohexylalkylamines, including the synthesis of propylhexedrine from cyclohexylacetone, with applications as volatile vasoconstrictors. google.com
US 6,399,828 B1 Boehringer Ingelheim Pharmaceuticals, Inc.Details a process for preparing amphetamines via hydrogenation of O-acylated phenylpropanolamine salts, a method potentially adaptable for cyclohexyl analogs. Current time information in Washington, DC, US.
Commercial Suppliers MultipleThe availability of 1-cyclohexylpropan-2-amine and its hydrochloride salt from various chemical suppliers indicates its use as a research chemical and a synthetic intermediate in the pharmaceutical and chemical industries.

Recent patent literature continues to explore new synthetic methodologies and applications for related amine compounds, suggesting ongoing innovation in this chemical space. These advancements often focus on improving yield, purity, and stereoselectivity, which are critical for the economic and therapeutic viability of the final products.

Vii. Future Research Directions and Emerging Challenges

Advancements in Sustainable and Scalable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. For 1-cyclohexylpropan-2-amine (B1281608) hydrochloride, future research will likely concentrate on developing synthetic pathways that are both environmentally benign and economically viable for large-scale production.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, is a promising avenue for the asymmetric synthesis of chiral amines. researchgate.netwiley.com These biocatalytic methods offer high stereoselectivity under mild reaction conditions, reducing the need for hazardous reagents and toxic metal catalysts. researchgate.netwiley.com The development of robust enzymes tailored for substrates like those leading to 1-cyclohexylpropan-2-amine could provide a direct and sustainable synthetic route. researchgate.net

Catalytic Hydrogenation and Reductive Amination: While traditional methods like the hydrogenation of aniline (B41778) are used for producing cyclohexylamine (B46788), future efforts will aim to refine these processes. wikipedia.org This includes the development of more efficient and recyclable catalysts to minimize waste and energy consumption. lithium-chemical.com Reductive amination has been established as a powerful method for the asymmetric synthesis of chiral amines and will continue to be an area of active research. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Adapting the synthesis of 1-cyclohexylpropan-2-amine hydrochloride to a flow process could lead to a more scalable and cost-effective production method.

Stepwise Synthesis: A new method for the stepwise synthesis of propylamines containing N-methyl propylamine (B44156) fragments has been developed, which could be adapted for related compounds. ntu.ac.uknih.gov This approach allows for the linear extension of the propylamine chain, offering a versatile tool for creating a range of polyamines. ntu.ac.uk

The challenge lies in making these advanced synthetic routes cost-competitive with established methods while ensuring high yield and purity. researchgate.netnih.gov

Integration of Advanced Analytical Techniques for Enhanced Characterization

A thorough understanding of a chemical compound's properties is fundamental to its application. As research into this compound progresses, the integration of sophisticated analytical techniques will be crucial for its detailed characterization, particularly given its chiral nature.

Future analytical workflows are expected to incorporate:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a cornerstone for separating and quantifying enantiomers. researchgate.net Future work will focus on developing even more efficient and rapid chiral HPLC methods. researchgate.net

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying compounds in complex mixtures. jst.go.jp Advances in MS, including techniques like ion-mobility mass spectrometry, are beginning to allow for chiral discrimination, offering a new dimension to the analysis of chiral molecules. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the stereochemistry of a molecule. High-throughput screening methods are being developed that use CD spectroscopy to rapidly determine the enantiomeric excess of chiral amines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for structural elucidation, advanced NMR techniques, including the use of chiral solvating or derivatizing agents, can provide detailed information about the three-dimensional structure and enantiomeric purity of chiral amines.

The table below summarizes some advanced analytical techniques and their potential application in the characterization of chiral amines like this compound.

Analytical TechniqueApplication for Chiral Amine CharacterizationPotential Advancements
Chiral HPLC Separation and quantification of enantiomers.Development of novel chiral stationary phases for improved resolution and speed. researchgate.net
LC-MS Sensitive detection and quantification, structural confirmation.Integration with ion-mobility for gas-phase chiral separation. nih.gov
Circular Dichroism (CD) Determination of enantiomeric excess and absolute configuration.Application in high-throughput screening assays. nih.gov
NMR Spectroscopy Detailed structural elucidation and purity assessment.Use of new chiral derivatizing agents for more accurate enantiomeric ratio determination.

The primary challenge is to develop analytical methods that are not only accurate and sensitive but also rapid and cost-effective enough to be implemented in high-throughput screening and quality control settings. nih.gov

Expansion of Computational Methodologies for Predictive Modeling

Computational chemistry and machine learning are transforming chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the discovery and development process.

For this compound, computational modeling can be applied to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, boiling point, and chromatographic retention times. Models have been successfully used to predict the degradation rates of various amines. nih.govacs.org

Model Biological Activity: By analyzing the structural features of the molecule, computational models can predict its potential interactions with biological targets. Machine learning models are being used to predict metabolic pathways, such as N-dealkylation, for amine compounds. mdpi.com

Simulate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and catalyst design.

Virtual Screening: Computational docking studies can screen libraries of virtual compounds to identify molecules with a high affinity for a specific biological target, guiding the synthesis of new derivatives with enhanced activity.

The following table outlines the types of predictive models and their applications in amine research.

Modeling ApproachApplicationExample Finding
Machine Learning Predicting biotransformation and degradation rates of amines.An extreme gradient boosting model showed 81.0% accuracy in predicting N-dealkylation. mdpi.com
QSPR Correlating chemical structure with physical or biological properties.A model for predicting CO2 absorption in amine solutions achieved R² values up to 0.954. acs.orgnih.gov
DFT Calculations Elucidating reaction mechanisms and molecular structures.Used to investigate molecular structure and vibrational frequencies of cyclohexylamine derivatives. researchgate.net

A significant challenge is the creation of large, high-quality datasets needed to train accurate and reliable predictive models. nih.govmdpi.com The applicability domain of these models must also be carefully defined to ensure the predictions are reliable. mdpi.com

Exploration of Novel Research Applications Beyond Current Scope

While current applications of related cyclohexylamines include use as corrosion inhibitors, rubber processing chemicals, and intermediates in the synthesis of pharmaceuticals and pesticides, future research is set to uncover new utilities for this compound and its derivatives. wikipedia.orglithium-chemical.comchemicalbook.com

Potential new research domains include:

Materials Science: The amine functional group can interact with surfaces and participate in polymerization reactions. This opens up possibilities for its use in the development of new polymers, coatings, and functionalized nanomaterials. The role of propylamines in promoting silica (B1680970) formation is an area of interest for biomimetic materials design. ntu.ac.uk

Medicinal Chemistry: The cyclohexylpropane amine scaffold can be used as a building block in drug discovery. rsc.org Its structural features may be valuable in designing ligands for various biological targets. Derivatives of cyclohexylamine have been investigated for antimicrobial and antiproliferative activities. researchgate.net

Agrochemicals: The search for new, more effective, and environmentally safer pesticides and herbicides is ongoing. The structural motifs present in this compound could be incorporated into novel agrochemical candidates.

Environmental Applications: Amines can be used in CO2 capture technologies. nih.govnih.gov Research into the properties of this compound could reveal its potential utility in carbon capture and sequestration systems. Additionally, certain microorganisms can degrade cyclohexylamine, suggesting potential bioremediation applications. chemicalbook.comguidechem.com

The exploration of these novel applications will require interdisciplinary collaboration between chemists, biologists, materials scientists, and engineers to fully realize the potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-cyclohexylpropan-2-amine hydrochloride, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution followed by hydrochloride salt formation. For example, cyclohexylmethylamine derivatives react with alkyl halides (e.g., methyl iodide) under controlled temperature (20–40°C) and inert atmospheres. The intermediate is then acidified with HCl to precipitate the hydrochloride salt. Reaction yields depend on solvent polarity (e.g., ethanol or THF) and stoichiometric ratios of reagents .
Key Reaction Parameters Conditions
SolventEthanol/THF
Temperature20–40°C
Reagent Ratio1:1.2 (amine:alkyl halide)
AcidificationHCl gas or concentrated HCl

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for cyclohexyl protons (δ 1.0–2.0 ppm) and amine protons (δ 1.5–2.5 ppm). DEPT-135 confirms CH₂ and CH₃ groups .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ (m/z 178.1 for C₉H₂₀ClN) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30, 0.1% TFA) for purity analysis (>98%) .

Q. What are the documented pharmacological applications of this compound in preclinical studies?

  • Methodological Answer : The compound shows affinity for central nervous system (CNS) receptors, particularly serotonin (5-HT₂) and dopamine (D₂) receptors. In vitro binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂) are conducted at 25°C with membrane homogenates. EC₅₀ values range from 50–200 nM, suggesting modulatory effects on neurotransmitter systems .

Q. How should researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store desiccated at −20°C in amber vials to prevent photodegradation. Stability studies using accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. Monitor via HPLC for decomposition products (e.g., cyclohexanol derivatives) .

Q. What are the common impurities in synthetic batches of this compound, and how are they removed?

  • Methodological Answer : By-products include unreacted cyclohexylmethylamine (retention time 3.2 min in HPLC) and N-alkylated derivatives. Purification involves recrystallization from ethanol/water (4:1) or silica gel chromatography (eluent: chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are effective in HPLC analysis?

  • Methodological Answer : Use chiral columns like Chiralpak IA or IB with hexane/isopropanol (80:20, 0.1% diethylamine). Retention times differ by 2–4 min for (R)- and (S)-enantiomers. Polarimetric detection confirms optical rotation ([α]D²⁵ = ±15°) .

Q. How should researchers address contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Control variables include cell line origin (HEK-293 vs. CHO), membrane preparation protocols, and buffer ionic strength. Meta-analyses of EC₅₀/IC₅₀ data can identify model-specific biases .

Q. What experimental designs are optimal for studying receptor-binding kinetics of this compound?

  • Methodological Answer : Perform saturation binding with [³H]-ligands (0.1–10 nM) and competition assays (10⁻¹²–10⁻⁴ M compound). Use nonlinear regression (e.g., GraphPad Prism) to calculate Kd (2–5 nM) and Bmax. Include negative controls (e.g., excess cold ligand) to confirm specificity .

Q. What methodologies are used to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min. Quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
    Perform molecular docking (AutoDock Vina) using X-ray structures of target receptors (PDB: 5-HT₂A, 6CM4). Optimize ligand poses with MM-GBSA scoring. Validate predictions with site-directed mutagenesis (e.g., D155A in 5-HT₂A) to confirm binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.